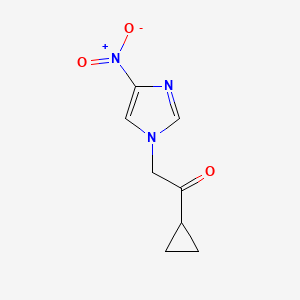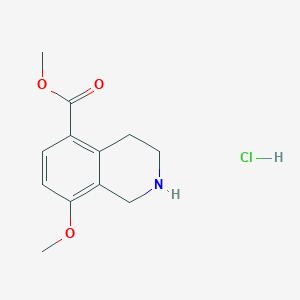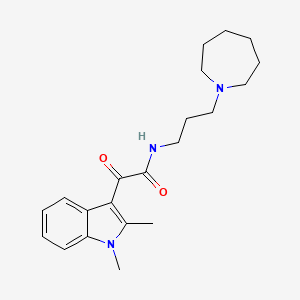
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate, also known as tert-butyl ADCP, is a chemical compound that has gained significant attention in the scientific community for its potential use in drug development. This compound is a pyridine derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
Tert-butyl ADCP inhibits DPP-4 by binding to the active site of the enzyme. This binding prevents the breakdown of incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP increases the levels of incretin hormones, leading to improved glucose regulation.
Biochemical and Physiological Effects
Tert-butyl ADCP has been shown to have various biochemical and physiological effects. In vitro studies have shown that Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP inhibits DPP-4 in a dose-dependent manner. In vivo studies have shown that Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Tert-butyl ADCP has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
Tert-butyl ADCP has several advantages for lab experiments. It is easy to synthesize and has good solubility in various solvents. It has also been shown to be stable under various conditions. However, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP has some limitations for lab experiments. It is relatively expensive compared to other compounds and may not be readily available in some countries.
Future Directions
There are several future directions for the study of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP. One potential direction is to study its efficacy in human clinical trials for the treatment of type 2 diabetes. Another direction is to investigate its potential as a treatment for other diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP and its potential side effects.
Conclusion
In conclusion, Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP is a promising compound with potential applications in drug development. Its ability to inhibit DPP-4 and its anti-inflammatory and anti-tumor properties make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the potential of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP and its limitations.
Synthesis Methods
Tert-butyl ADCP can be synthesized using various methods. One of the commonly used methods is the reaction of Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate 3-amino-5,6-dichloropyridine-2-carboxylate with various reagents. This reaction yields Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP in good yields and high purity. Another method involves the reaction of 3,4-dichloropyridine with Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate glycinate, followed by the addition of ammonium chloride. This method has also shown good results in synthesizing Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate ADCP.
Scientific Research Applications
Tert-butyl ADCP has been extensively studied for its potential use in drug development. It has been identified as a potential inhibitor of the enzyme, dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. Inhibition of DPP-4 has been shown to be an effective treatment for type 2 diabetes. Tert-butyl ADCP has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)7-6(13)4-5(11)8(12)14-7/h4H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVXIVOINNMLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=C(C=C1N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-5,6-dichloropyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate](/img/structure/B2468484.png)




![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)





![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)